2-Bromo-6-fluoro-4-methoxybenzoic acid

Description

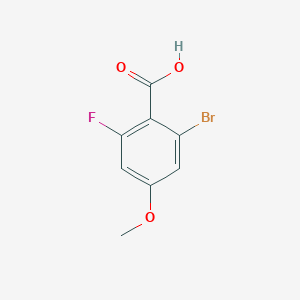

2-Bromo-6-fluoro-4-methoxybenzoic acid (CAS: 1260384-12-0) is a halogenated benzoic acid derivative with a molecular weight of 249.03 g/mol . Its structure features a bromine atom at position 2, a fluorine atom at position 6, and a methoxy group at position 4 on the aromatic ring. This compound is primarily used as a pharmaceutical intermediate in synthesis workflows, particularly in the development of bioactive molecules .

Properties

IUPAC Name |

2-bromo-6-fluoro-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLWLHXBCMZHMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260384-12-0 | |

| Record name | 2-Bromo-6-fluoro-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-4-methoxybenzoic acid typically involves the bromination and fluorination of 4-methoxybenzoic acid. One common method includes the following steps:

Bromination: 4-Methoxybenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-methoxybenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically employed under mild conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Organic Synthesis

2-Bromo-6-fluoro-4-methoxybenzoic acid serves as a crucial building block in organic synthesis. It can participate in various chemical reactions:

- Substitution Reactions : The bromine and fluorine atoms can be substituted with other functional groups.

- Coupling Reactions : It is involved in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are significant in material science and pharmaceuticals.

Biological Applications

Research indicates that this compound may have potential biological activities:

- Anticancer Properties : Similar fluorinated compounds have shown cytotoxicity against cancer cell lines, suggesting that this compound could inhibit cancer cell proliferation through mechanisms like apoptosis induction.

- Neurochemical Applications : It may act as a modulator for GABAA receptors, which are crucial in treating neurological disorders such as anxiety and epilepsy.

Medicinal Chemistry

The compound is being explored for its potential as a precursor for developing new pharmaceuticals. Its derivatives may lead to drugs with enhanced efficacy and safety profiles.

Agricultural Applications

This compound exhibits significant agricultural activity:

- Fungicidal Properties : It has shown effectiveness against various plant pathogens, making it a candidate for agrochemical formulations.

- Growth Regulation : The compound can regulate plant growth and control fungal infections effectively.

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds similar to this compound:

- Antitumor Activity : Research demonstrated that fluorinated benzoic acids exhibited significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further exploration.

- Neuroprotective Effects : Studies on GABAA receptor modulators revealed that certain derivatives can enhance neuroprotective effects, suggesting potential for treating neurodegenerative diseases.

- Agricultural Efficacy : Field trials indicated that similar compounds effectively controlled fungal pathogens in crops, highlighting their dual utility in both medicinal and agricultural contexts.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-4-methoxybenzoic acid depends on its specific application. In coupling reactions, for example, the compound acts as an electrophile, with the bromine and fluorine atoms facilitating the formation of new carbon-carbon bonds through palladium-catalyzed processes . The methoxy group can also influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key analogs differ in the positions of halogens (Br, F) and methoxy/methyl groups. Below is a comparative analysis:

| Compound Name | CAS Number | Substituent Positions | Molecular Weight (g/mol) | Purity | Key Applications |

|---|---|---|---|---|---|

| 2-Bromo-6-fluoro-4-methoxybenzoic acid | 1260384-12-0 | Br (2), F (6), OMe (4) | 249.03 | 98% | Pharmaceutical intermediates |

| 4-Bromo-2-fluoro-3-methoxybenzoic acid | 194804-92-7 | Br (4), F (2), OMe (3) | 249.03 | 98% | Organic synthesis |

| 4-Bromo-2-fluoro-5-methoxybenzoic acid | 1620677-51-1 | Br (4), F (2), OMe (5) | 249.03 | 95% | Material science research |

| 4-Bromo-5-fluoro-2-methoxybenzoic acid | 1780187-45-2 | Br (4), F (5), OMe (2) | 249.03 | 95% | Catalysis studies |

| 2-Bromo-4-fluoro-6-methylbenzoic acid | 153556-42-4 | Br (2), F (4), CH3 (6) | 233.03 | N/A | Polymer chemistry |

| 4-Bromo-2-fluoro-6-methylbenzoic acid | 1242157-23-8 | Br (4), F (2), CH3 (6) | 233.03 | N/A | Agrochemical intermediates |

Notes:

- Positional isomerism significantly alters reactivity. For example, this compound has enhanced steric hindrance at position 2 compared to analogs with Br at position 4, affecting nucleophilic substitution reactions .

- The methoxy group in the target compound (position 4) provides electron-donating effects, stabilizing the aromatic ring more effectively than methyl groups in analogs like 153556-42-4 .

Physicochemical Properties

- Acidity : The target compound’s acidity (pKa ~2.8) is lower than analogs with electron-withdrawing groups (e.g., 4-Bromo-2-fluoro-6-methylbenzoic acid, pKa ~2.5) due to the methoxy group’s electron-donating nature .

- Solubility: Methoxy-substituted derivatives exhibit higher solubility in polar solvents (e.g., DMSO, methanol) compared to methyl-substituted analogs .

Biological Activity

2-Bromo-6-fluoro-4-methoxybenzoic acid is a halogenated aromatic compound that has garnered attention in various fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A bromine atom (Br)

- A fluorine atom (F)

- A methoxy group (-OCH₃)

- A carboxylic acid functional group (-COOH)

The presence of these substituents significantly influences its reactivity and interactions with biological targets.

Anticancer Properties

Research indicates that fluorinated compounds often exhibit enhanced potency in cancer cell lines due to their ability to interact effectively with biological targets. For example, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific anticancer activity of this compound remains to be fully characterized but suggests potential as a therapeutic agent.

Neurochemical Applications

This compound is also used in the development of functionally selective allosteric modulators of GABAA receptors, which play a crucial role in neurotransmission and are implicated in various neurological disorders. Its ability to modulate these receptors may provide insights into treatments for conditions such as anxiety and epilepsy.

Agricultural Activity

Beyond medicinal applications, this compound has demonstrated significant agricultural activity. It exhibits inhibitory effects on various plant pathogens and weeds, making it a candidate for use in agrochemicals. The compound has been shown to regulate plant growth and control fungal infections effectively .

Synthesis

The synthesis of this compound typically involves multiple steps, including halogenation and functionalization reactions. Here is a simplified overview of the synthetic pathway:

- Starting Material : Begin with p-methoxybenzoic acid.

- Bromination : React with bromine under acidic conditions to introduce the bromine substituent.

- Fluorination : Employ fluorinating agents to add the fluorine atom at the desired position on the aromatic ring.

- Purification : Purify the final product using recrystallization or chromatography techniques.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds. The following table summarizes key features of analogous compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-6-fluorobenzoic acid | Contains bromine and fluorine | More acidic due to absence of methoxy group |

| 5-Bromo-2-fluoro-4-methoxybenzoic acid | Different substitution pattern | May exhibit different biological activities |

| 4-Fluoro-3-methoxybenzoic acid | Lacks bromine; only has one halogen | Potentially less reactive due to fewer halogens |

This comparison highlights how the combination of halogenation and methoxylation in this compound may confer distinct properties not found in its analogs.

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds similar to this compound, providing insights into their potential therapeutic applications:

- Antitumor Activity : A study demonstrated that fluorinated benzoic acids exhibited significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further exploration .

- Neuroprotective Effects : Research into GABAA receptor modulators has shown that certain derivatives can enhance neuroprotective effects, suggesting potential for treating neurodegenerative diseases.

- Agricultural Efficacy : Field trials indicated that similar compounds effectively controlled fungal pathogens in crops, highlighting their dual utility in both medicinal and agricultural contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.